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Compound of Interest

Compound Name: 10-Hydroxystearic Acid

Cat. No.: B1240662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 10-
Hydroxystearic Acid (10-HSA), a molecule of increasing interest in various scientific and

industrial fields, including cosmetics and pharmaceuticals. This document is intended to serve

as a core reference for researchers and professionals engaged in the analysis,

characterization, and application of this hydroxy fatty acid.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 10-Hydroxystearic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified and fully assigned NMR data for 10-Hydroxystearic Acid is

not readily available in published literature. The data presented below is based on predicted

values and typical chemical shifts for similar long-chain hydroxy fatty acids. These values

should be used as a reference and may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data for 10-Hydroxystearic Acid
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Chemical Shift (ppm) Multiplicity Assignment

~3.60 m H-10 (CH-OH)

2.34 t H-2 (CH₂-COOH)

1.63 p H-3 (CH₂)

1.25-1.50 m CH₂ chain

0.88 t H-18 (CH₃)

12.0 (variable) br s COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for 10-Hydroxystearic Acid

Chemical Shift (ppm) Assignment

~179 C-1 (COOH)

~72 C-10 (CH-OH)

~37 C-9 or C-11

~34 C-2

~32 C-16

~29 CH₂ chain

~25 C-3 and other CH₂

~23 C-17

~14 C-18 (CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the key functional groups in 10-
Hydroxystearic Acid. The spectra are characterized by the presence of hydroxyl and carboxyl

groups.

Table 3: Key IR Absorption Bands for 10-Hydroxystearic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Broad
O-H stretching (Carboxylic

acid)

~3300 Broad O-H stretching (Alcohol)

2920, 2850 Strong C-H stretching (Alkyl chain)

~1700 Strong
C=O stretching (Carboxylic

acid dimer)[1]

~1465 Medium C-H bending (CH₂)

~1280 Medium C-O stretching / O-H bending

~940 Broad
O-H bending (Carboxylic acid

dimer)

Mass Spectrometry (MS)
Mass spectrometry of 10-Hydroxystearic Acid, particularly after derivatization, provides

crucial information for its identification and structural elucidation. Gas chromatography-mass

spectrometry (GC-MS) of the silylated derivative is a common analytical method.

Table 4: Key Mass Spectrometry Fragmentation Data for Silylated 10-Hydroxystearic Acid

m/z Interpretation

372 [M]⁺ (as trimethylsilyl ester)

357 [M-CH₃]⁺

215
Characteristic fragment from cleavage at C9-

C10

331 Characteristic fragment

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for 10-
Hydroxystearic Acid. Adjustments may be necessary based on the specific instrumentation

and sample purity.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 10-Hydroxystearic Acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be

required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to the residual solvent peak

or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin, transparent pellet.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS of Silylated Derivative)
Derivatization (Silylation):

To a small amount of the sample (e.g., 1 mg) in a vial, add a silylating agent (e.g., BSTFA

with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure

complete derivatization.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography:

Column: Use a suitable capillary column (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

Temperature Program: Implement a temperature gradient to separate the components of

the sample. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to

a higher temperature (e.g., 280 °C), and hold for a period.

Mass Spectrometry:

Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
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Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-500).

Data Analysis: Identify the peak corresponding to the silylated 10-Hydroxystearic Acid
based on its retention time and analyze its mass spectrum for the parent ion and

characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 10-
Hydroxystearic Acid.
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Caption: Workflow for the spectroscopic analysis of 10-Hydroxystearic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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